2'-Deoxyguanosine-5'-monophosphoric acid disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2'-Deoxyguanosine-5'-monophosphoric acid disodium salt (dGMP) is a natural nucleoside found in the cell nucleus of all living organisms. It is a major component of DNA and RNA, and plays an important role in many biochemical processes. dGMP is a powerful nucleoside that can be used as a tool for furthering scientific research in a variety of fields.

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Study of Coordination Compounds

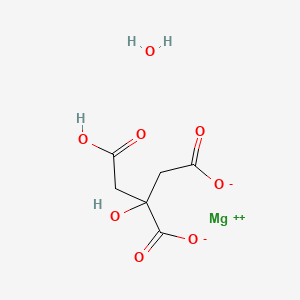

The salt reacts with divalent platinum, magnesium, and copper to form compounds such as Pt(5′-dGMP)nCl2·xH2O, Mg(5′-dGMP)·xH2O, and Cu(5′-dGMP)·xH2O. These compounds show spectral similarities to known Ni(II)- and Co(II)-dGMP compounds, indicating N7-coordination in these mononucleotide compounds. No direct Pt-phosphate interaction was observed in the Pt(II) nucleotide coordination compounds, unlike in the Cu(II) and Mg(II) compounds (Tajmir-Riahi & Theophanides, 1983).

Nucleotide Self-Assembly

Disodium 5'-deoxy-5'-thioguanosine-5'-monophosphate, a modified form of the salt, has a higher ability to self-associate into a helical G-quadruplex structure in aqueous solution at pH 8 compared to disodium guanosine-5'-monophosphate. This supports hypotheses about the importance of cation bridging in nucleotide self-assembly (Kwan et al., 2011).

Interaction with Alkaline Earth Metal Ions

The interaction of the salt with alkaline earth metal ions has been investigated, identifying two types of metal-nucleotide interactions: indirect metal-base and direct metal-phosphate bindings. The deoxyribose moiety exhibits various conformational transitions depending on the metal ion involved (Tajmir-Riahi, 1990).

Crystal Structure and Dehydration Transitions

The crystal structure of disodium guanosine 5'-monophosphate, which resembles that of disodium deoxyguanosine 5'-monophosphate, has been analyzed. This study revealed sequential dehydration transitions and structural differences compared to the heptahydrate form (Tsubonoya et al., 2018).

Comparative Study of Nucleotides and Their Salts

Research comparing the solid and solution states of various nucleotides, including 2'-deoxyguanosine-5'-monophosphoric acid and its sodium salt, has been conducted. This study provided insights into structural modifications and sugar conformational changes (Tajmir-Riahi, 1989).

Raman Scattering from Nucleotides

The depolarization ratios of Raman bands for this compound and other nucleotides were measured, providing useful data for future polarized Raman studies of synthetic and natural DNA (Ueda, Ushizawa, & Tsuboi, 1993).

Análisis Bioquímico

Biochemical Properties

2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is used as a substrate of guanylate kinases to generate dGDP, which in turn is phosphorylated to dGTP . This process involves interactions with enzymes such as guanylate kinases .

Cellular Effects

The 2’-Deoxyguanosine-5’-monophosphoric acid disodium salt, through its conversion to dGTP, plays a crucial role in DNA synthesis . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2’-Deoxyguanosine-5’-monophosphoric acid disodium salt involves its conversion to dGTP, a nucleotide precursor used in DNA synthesis . This process includes binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Metabolic Pathways

2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is involved in the metabolic pathway that generates dGTP, a nucleotide precursor used in DNA synthesis . This process involves interactions with enzymes such as guanylate kinases .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of '2'-Deoxyguanosine-5'-monophosphoric acid disodium salt' involves the conversion of guanosine to 2'-Deoxyguanosine followed by phosphorylation of 2'-Deoxyguanosine to form 2'-Deoxyguanosine-5'-monophosphate. The final step involves the addition of disodium salt to 2'-Deoxyguanosine-5'-monophosphate to form the desired compound.", "Starting Materials": [ "Guanosine", "Phosphoryl chloride", "Sodium hydroxide", "Sodium bicarbonate", "2'-Deoxyguanosine", "Sodium phosphate dibasic heptahydrate", "Sodium chloride" ], "Reaction": [ "Step 1: Guanosine is converted to 2'-Deoxyguanosine by reacting with phosphoryl chloride in the presence of sodium hydroxide.", "Step 2: 2'-Deoxyguanosine is then phosphorylated to form 2'-Deoxyguanosine-5'-monophosphate by reacting with phosphoric acid in the presence of sodium bicarbonate.", "Step 3: The final step involves the addition of disodium salt to 2'-Deoxyguanosine-5'-monophosphate to form '2'-Deoxyguanosine-5'-monophosphoric acid disodium salt'." ] } | |

| 33430-61-4 | |

Fórmula molecular |

C10H12N5Na2O7P |

Peso molecular |

391.19 g/mol |

Nombre IUPAC |

disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2 |

Clave InChI |

CTPAMSRBXKGZCJ-UHFFFAOYSA-L |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Números CAS relacionados |

902-04-5 (Parent) |

Sinónimos |

2’-Deoxy-5’-guanylic Acid Sodium Salt; 2’-Deoxy-5’-guanylic Acid Disodium Salt; 2’-Deoxy-guanosine 5’-(Dihydrogen Phosphate) Disodium Salt; 2’-Deoxyguanosine 5’-Phosphate Disodium Salt; 5’-DGMP Disodium Salt; Deoxyguanosine 5’-Monophosphate Disodium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)